Propyl 3-mercaptopropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

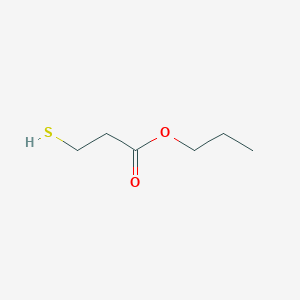

Propyl 3-mercaptopropanoate is a chemical compound with the molecular formula C6H12O2S . It is also known as N-PROPYL 3-MERCAPTOPROPIONATE .

Synthesis Analysis

The synthesis of 3-mercaptopropionic acid esters, such as propyl 3-mercaptopropanoate, can be achieved through an addition reaction of H2S to the corresponding acrylic acid ester. This process is carried out in the presence of a solid-support functionalized with basic guanidine functional groups . Another study discusses the direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .

Molecular Structure Analysis

The molecular structure of Propyl 3-mercaptopropanoate consists of 6 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Aplicaciones Científicas De Investigación

Thiol-Ene Free-Radical Reactions

“N-PROPYL 3-MERCAPTOPROPIONATE” has been used in thiol/ene free-radical reactions. These reactions are highly effective when compared with complicated synthesis methods and precise sequence control . The compound has been used in the thiol/ene free-radical reaction of N-phenylacrylamide (NPA)/pentaerythritol tetra (3-mercaptopropionate) (PETMP) by ultraviolet irradiation to give the final product .

Photoluminescence

The compound has been used in the creation of materials with photoluminescent properties. This is achieved through the thiol/ene free-radical reaction mentioned above .

Adhesive Applications

“N-PROPYL 3-MERCAPTOPROPIONATE” has been used in the creation of adhesives. The adhesion of the final product has been validated on various substrates. It has a strong ability to stick to glass surfaces, even when submerged in water for an extended time .

Thermoresponsive Applications

The compound has been used in the creation of thermoresponsive materials. This is achieved through the thiol/ene free-radical reaction mentioned above .

Fabrication of Porous Scaffolds for Tissue Engineering

“N-PROPYL 3-MERCAPTOPROPIONATE” has been used in the fabrication of porous scaffolds for supporting cell growth, playing a role in the field of tissue engineering . This research focused on the combination of a biodegradable emulsion template along with the assisting of a low-cost polymerization reaction .

Fibroblast Regeneration

The compound has been used in the creation of materials suitable for fibroblast regeneration. This is achieved through the fabrication of porous scaffolds mentioned above .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Propyl 3-mercaptopropanoate. Personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Propiedades

IUPAC Name |

propyl 3-sulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-2-4-8-6(7)3-5-9/h9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMHDIYZJQVNSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428566 |

Source

|

| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 3-mercaptopropanoate | |

CAS RN |

165804-07-9 |

Source

|

| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)